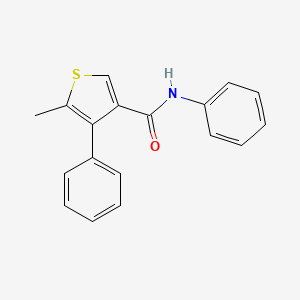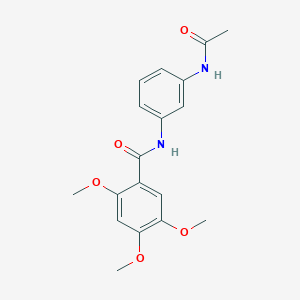![molecular formula C16H11ClN4O4 B4857864 5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-2H-1,2,3,4-TETRAZOLE](/img/structure/B4857864.png)
5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-2H-1,2,3,4-TETRAZOLE
Overview
Description
5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-2H-1,2,3,4-TETRAZOLE is a complex organic compound characterized by the presence of benzodioxole and tetrazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-2H-1,2,3,4-TETRAZOLE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole intermediates, followed by the introduction of the tetrazole ring through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing resource utilization.
Chemical Reactions Analysis
Types of Reactions
5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-2H-1,2,3,4-TETRAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The benzodioxole and tetrazole groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives with different functional groups.
Scientific Research Applications
5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-2H-1,2,3,4-TETRAZOLE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-2H-1,2,3,4-TETRAZOLE involves interactions with specific molecular targets and pathways. The benzodioxole and tetrazole groups may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol
- (2H-1,3-benzodioxol-5-yl)methyl]triphenylphosphanium chloride
Uniqueness
Compared to similar compounds, 5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-2H-1,2,3,4-TETRAZOLE stands out due to the presence of both benzodioxole and tetrazole groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O4/c17-11-5-15-14(24-8-25-15)4-10(11)6-21-19-16(18-20-21)9-1-2-12-13(3-9)23-7-22-12/h1-5H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYODUCOIJGKHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN(N=N3)CC4=CC5=C(C=C4Cl)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-2-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethoxy)benzoic acid](/img/structure/B4857785.png)
![2-{[4-(4-chlorophenyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide](/img/structure/B4857789.png)
![3-({[2-(3,4-dihydroxyphenyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B4857793.png)
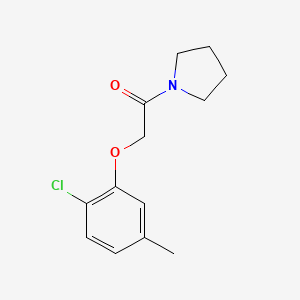
![N-[1-(4-chlorophenyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B4857802.png)
![7-amino-2-[(4-chlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl cyanide](/img/structure/B4857808.png)
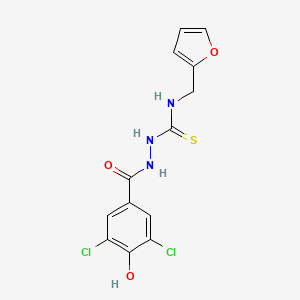
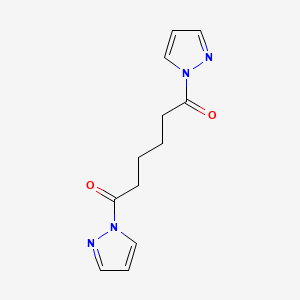
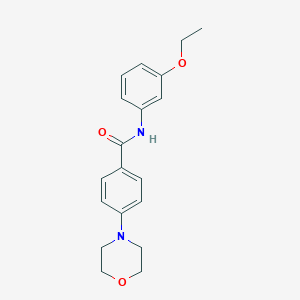
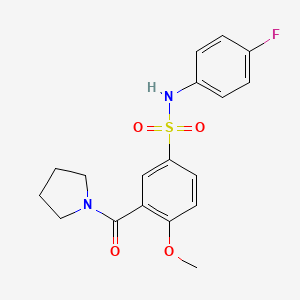
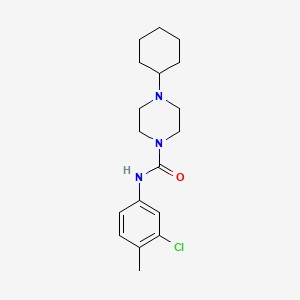
![1-methyl-3-[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4857886.png)
